4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide
Description
Properties
IUPAC Name |
4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-18(25)16-10-14(6-8-22-16)27-15-7-9-24(11-15)20(26)17-12-28-19(23-17)13-4-2-1-3-5-13/h1-6,8,10,12,15H,7,9,11H2,(H2,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTMPJXVOCHYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring linked to a phenylthiazole moiety, which is known for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to incorporate the thiazole and picolinamide groups.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown varying degrees of cytotoxicity against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
These findings suggest that modifications to the core structure can enhance or diminish biological activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Research indicates that compounds with similar structural motifs can inhibit tyrosinase, an enzyme involved in melanin production. The inhibition potency is often quantified using IC50 values, where lower values indicate higher potency.
| Compound | IC50 (µM) |
|---|---|
| Compound 3 | 0.51 ± 0.00 |
| Compound 5 | 144.06 ± 3.10 |
The presence of hydroxyl groups on the phenyl ring significantly enhances tyrosinase inhibition, demonstrating that subtle changes in chemical structure can lead to marked differences in biological activity .
Study on Anticancer Properties
A notable study investigated the anticancer effects of various derivatives of pyrrolidine-based compounds against several cancer cell lines, including HCT116 and MDA-MB231. The results indicated that certain modifications led to increased cytotoxicity, suggesting potential pathways for developing new anticancer agents based on the thiazole-pyrrolidine framework .
Tyrosinase Inhibition Study
In another investigation focusing on tyrosinase inhibition, compounds were tested for their ability to reduce melanin synthesis in B16F10 melanoma cells. The results showed that certain derivatives not only inhibited tyrosinase activity but also reduced melanin content in a concentration-dependent manner, indicating their potential use in skin lightening formulations .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Thiazole/Benzothiazole Variants The target compound’s 2-phenylthiazole group distinguishes it from the methylthio-benzothiazole in CAS 1196-30-1. In contrast, patent-derived analogs (e.g., benzo[7]annulene derivatives) prioritize bulkier aromatic systems for target engagement, as seen in kinase inhibitor combinations .
Pyrrolidine Modifications
- The target compound’s pyrrolidine-3-yl oxy linker is structurally analogous to fluoropropyl-pyrrolidine in patented benzo[7]annulene compounds. The fluoropropyl group in the latter improves metabolic stability and solubility, suggesting that similar modifications could optimize the target compound’s pharmacokinetics .
Picolinamide Core
- All analogs retain the picolinamide backbone, underscoring its role as a pharmacophore. However, substituents at the 4-position (e.g., hydroxy vs. pyrrolidine-oxy) drastically alter potency and selectivity .
Research and Patent Insights on Related Compounds
- Salt Formulations : Patent JP 2022/079 discusses salt forms (e.g., methyl esters) of pyrrolidine-containing analogs to enhance bioavailability—a strategy applicable to the target compound’s development .
Preparation Methods
Reaction Conditions and Reagents
- α-Bromoketone precursor : 2-Bromo-4-phenylacetophenone reacts with thiourea in ethanol under reflux (12 h).
- Cyclization : Lawesson’s reagent (0.1 eq) in toluene at 110°C for 6 h yields the thiazole core.
- Oxidation : KMnO₄ in acidic medium converts the methyl group to a carboxylic acid (yield: 72%).
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, EtOH, reflux | 85 | |
| Oxidation to acid | KMnO₄, H₂SO₄, 80°C | 72 |
Preparation of Pyrrolidin-3-yloxy Picolinamide Intermediate
The pyrrolidine-picolinamide scaffold is constructed via nucleophilic substitution and amidation, as detailed in US8436001B2 and WO2011076678A1.
Epoxide Opening Strategy
- Epichlorohydrin derivative : 3-Hydroxypyrrolidine is protected as its tert-butyldimethylsilyl (TBS) ether.
- Coupling with picolinic acid : Picolinic acid is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the protected pyrrolidine in DMF (yield: 68%).
- Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF) yields the free hydroxyl group (yield: 92%).
Alternative Route: Mitsunobu Reaction
- Picolinamide formation : Picolinic acid is coupled with 3-hydroxypyrrolidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (yield: 75%).
Comparative Analysis
| Method | Advantages | Yield (%) | Reference |
|---|---|---|---|
| Epoxide opening | High regioselectivity | 68 | |
| Mitsunobu reaction | Mild conditions | 75 |
Coupling of Thiazole Carboxylic Acid to Pyrrolidine
The final step involves amide bond formation between 2-phenylthiazole-4-carboxylic acid and the pyrrolidine intermediate, as described in WO2011076678A1 and US8436001B2.
Carbodiimide-Mediated Coupling
Alternative Acyl Chloride Method
- Acyl chloride formation : Thionyl chloride (SOCl₂) converts the acid to its chloride at 60°C.
- Reaction with pyrrolidine : The acyl chloride is added dropwise to the pyrrolidine intermediate in THF with triethylamine (TEA) (yield: 78%).
Optimization Data
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DCM, 25°C | 82 | 98.5 |
| Acyl chloride | SOCl₂, THF, TEA | 78 | 97.8 |
Characterization and Analytical Validation
Final compound identity is confirmed via:
- ¹H-NMR (DMSO-d₆): δ 8.45 (d, 1H, pyridine), 7.89 (s, 1H, thiazole), 4.62 (m, 1H, pyrrolidine-O).
- LC-MS : [M+H]⁺ = 439.2 (calc. 439.1).
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Stereochemical Control
- Issue : Racemization at pyrrolidine C3.
- Solution : Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation).
Q & A
Q. What are the key synthetic pathways for 4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, including:
- Coupling reactions : Amide bond formation between pyrrolidine derivatives and 2-phenylthiazole-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HCl) in solvents like DMF or dichloromethane .
- Etherification : Introduction of the picolinamide moiety via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Optimization : Reaction efficiency is monitored using TLC/HPLC to track intermediate purity . Solvent selection (e.g., DMSO for solubility vs. ethanol for greener chemistry) and temperature control (reflux vs. room temperature) are critical for yield improvement .
Q. How are structural features of this compound validated, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyrrolidine oxygen linker, thiazole ring protons, and picolinamide carbonyl .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .
- X-ray crystallography (if crystalline): Resolves 3D conformation, particularly the spatial arrangement of the phenylthiazole and picolinamide groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic motifs for binding interactions .
Advanced Research Questions
Q. How can researchers investigate the compound’s target-binding mechanism and affinity?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., , /) between the compound and purified protein targets (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
- Molecular Dynamics Simulations : Predicts binding poses using software like GROMACS, focusing on interactions between the phenylthiazole moiety and hydrophobic enzyme pockets .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the pyrrolidine linker (e.g., alkylation, fluorination) or thiazole substituents (e.g., electron-withdrawing groups) .
- Bioisosteric Replacement : Substitute the picolinamide group with quinoline or pyrimidine to assess impact on solubility and target affinity .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and aromatic regions .
Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups to the pyrrolidine oxygen to enhance membrane permeability .
- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) for structural shielding .
- Co-crystallization with Serum Albumin : Study binding interactions to predict plasma protein binding and half-life .
Q. What experimental designs resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent choice in cell assays) .
- Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis assay vs. cell cycle analysis) .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
